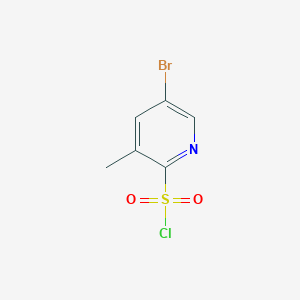
5-溴-3-甲基吡啶-2-磺酰氯
描述
5-Bromo-3-methylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 . It is used in scientific research and has diverse applications ranging from synthesizing pharmaceuticals to studying organic reactions.
Molecular Structure Analysis
The InChI code for 5-Bromo-3-methylpyridine-2-sulfonyl chloride is 1S/C6H5BrClNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-3-methylpyridine-2-sulfonyl chloride are not detailed in the search results, similar compounds like 5-bromo-2-methylpyridine have been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-methylpyridine-2-sulfonyl chloride include a molecular weight of 270.53 . Unfortunately, other specific properties such as boiling point, melting point, and density were not available in the search results.科学研究应用
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “5-Bromo-3-methylpyridine-2-sulfonyl chloride” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Methods of Application or Experimental Procedures: The study describes the use of a palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. The reactions involved “5-bromo-2-methylpyridin-3-amine” and “N-[5-bromo-2-methylpyridine-3-yl]acetamide” with several arylboronic acids .
- Results or Outcomes: The synthesis resulted in a series of novel pyridine derivatives in moderate to good yield. These derivatives were analyzed using Density Functional Theory (DFT) methods, which described possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .
Synthesis of Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: This compound is used in the synthesis of several substituted pyridine-3-sulfonyl chlorides, -sulfonic acids, and -sulfonyl amides .
- Methods of Application or Experimental Procedures: The synthesis involves diazotation of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .
- Results or Outcomes: The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides. These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
Synthesis of 6,6’-Dimethyl-3,3’-Bipyridine
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “5-Bromo-2-methylpyridine” is used in the synthesis of 6,6’-dimethyl-3,3’-bipyridine .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesis resulted in the formation of 6,6’-dimethyl-3,3’-bipyridine .
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: This compound is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
- Methods of Application or Experimental Procedures: The synthesis involves starting from 2-fluoro-4-methylpyridine and using an optimized strategy to increase the overall yield from 3.6% to 29.4%. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results or Outcomes: The synthesis resulted in the formation of potent inhibitors. Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
Synthesis of 3-(Bromomethyl)-5-Methylpyridine Hydrobromide
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “5-Bromo-3-methylpyridine-2-sulfonyl chloride” is used in the synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesis resulted in the formation of 3-(bromomethyl)-5-methylpyridine hydrobromide .
安全和危害
5-Bromo-3-methylpyridine-2-sulfonyl chloride is classified as dangerous with a signal word of “Danger”. It falls under hazard class 6.1,8 with precautionary statements including P260-P264-P270-P271-P280-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P403+P233-P405-P501 . The specific hazard statements are H301-H311-H314-H331 .
属性
IUPAC Name |
5-bromo-3-methylpyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWIGUQEROPRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylpyridine-2-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



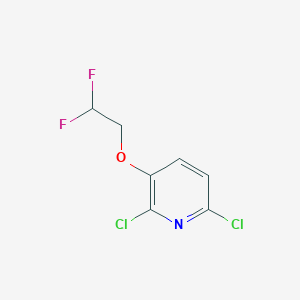
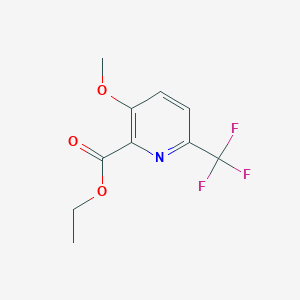
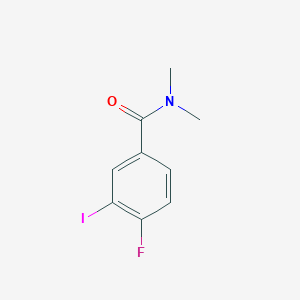
![5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide](/img/structure/B1449088.png)
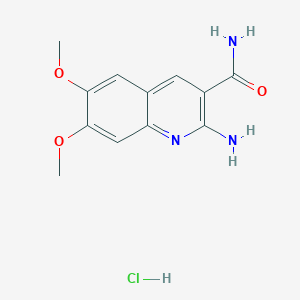
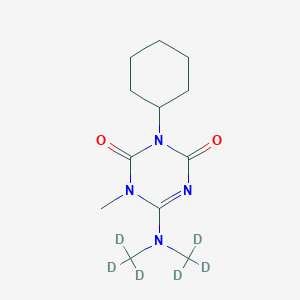
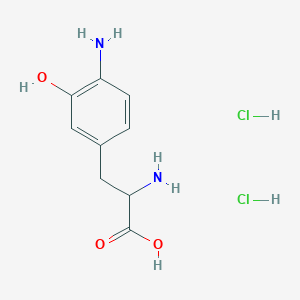
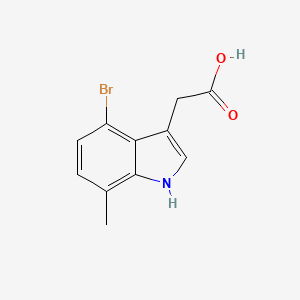
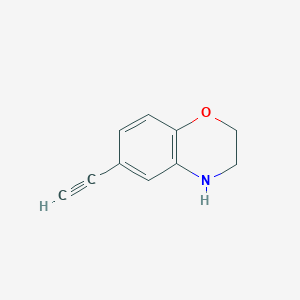
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)
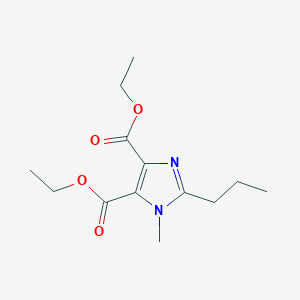
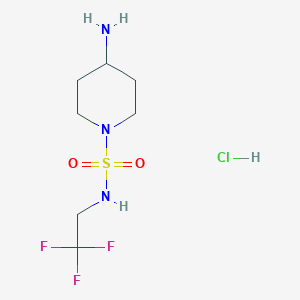
![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)
![[4-(Ethynylsulfanyl)phenyl]methanol](/img/structure/B1449102.png)